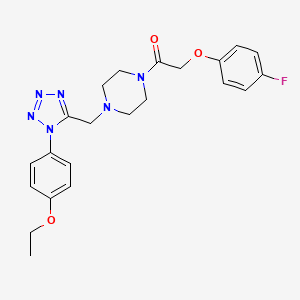

1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone

Description

Properties

IUPAC Name |

1-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(4-fluorophenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN6O3/c1-2-31-19-9-5-18(6-10-19)29-21(24-25-26-29)15-27-11-13-28(14-12-27)22(30)16-32-20-7-3-17(23)4-8-20/h3-10H,2,11-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRWTVNEMBWDMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)COC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-ethoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst under reflux conditions.

Piperazine Derivative Synthesis: The piperazine derivative is prepared by reacting piperazine with an appropriate alkylating agent, such as 4-fluorobenzyl chloride, under basic conditions.

Coupling Reaction: The final step involves coupling the tetrazole derivative with the piperazine derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The piperazine moiety may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Core Modifications

- Piperazine-Linked Tetrazole Derivatives: Compound A: 1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-1-piperazinyl)-2-(thiophen-2-yl)ethanone () replaces the 4-fluorophenoxy group with a thienyl moiety. Compound B: 2-(1,3-Benzodioxol-5-yloxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone () introduces a trifluoromethyl group and a benzodioxole ring. The electron-withdrawing CF₃ group increases metabolic resistance, while the benzodioxole may improve π-π stacking in receptor binding .

Substituent Comparisons

Physicochemical Properties

- Lipophilicity : The 4-ethoxyphenyl group (logP ~2.5 estimated) increases lipophilicity compared to 4-fluorophenyl (logP ~2.1) or sulfonyl-containing analogues (logP ~1.8) .

- Solubility: The fluorophenoxy group improves aqueous solubility relative to non-polar thienyl or benzodioxole substituents .

Spectroscopic Characterization

- FT-IR and NMR : The target compound’s tetrazole C=N stretch (~1600 cm⁻¹) and piperazine CH₂ signals (δ 2.5–3.5 ppm in ¹H NMR) mirror those of Compound A (). Distinctive shifts in ¹³C NMR for the ethoxy group (δ 60–70 ppm) differentiate it from methoxy or chloro analogues .

Biological Activity

The compound 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone is a synthetic organic molecule that belongs to the class of tetrazole derivatives. These compounds are recognized for their diverse biological activities, making them relevant in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is C23H28N6O3 , with a molecular weight of approximately 420.51 g/mol . The structure includes a tetrazole ring, an ethoxyphenyl moiety, and a piperazine group, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H28N6O3 |

| Molecular Weight | 420.51 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the tetrazole ring enhances its potential to bind to various receptors and enzymes, thereby modulating their activity. This interaction can lead to anti-inflammatory, antimicrobial, and anticancer effects.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro studies demonstrated that it possesses moderate antibacterial activity, likely due to its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory processes.

Anticancer Potential

Studies have suggested that this compound may exert cytotoxic effects against cancer cell lines. The presence of the piperazine and tetrazole moieties is believed to enhance its ability to penetrate cell membranes and induce apoptosis in malignant cells.

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, a comparison with other tetrazole derivatives was conducted:

| Compound | Activity | Remarks |

|---|---|---|

| 1-(4-methoxyphenyl)-tetrazole | Antimicrobial | Moderate activity against E. coli |

| 2-(4-fluorophenyl)-tetrazole | Anticancer | Effective against breast cancer cell lines |

| 3-(2-hydroxyphenyl)-tetrazole | Anti-inflammatory | Significant reduction in TNF-alpha levels |

Case Studies

Several case studies have highlighted the therapeutic potential of tetrazole derivatives:

- Case Study on Antimicrobial Efficacy : A study evaluated the antibacterial effects of various tetrazole compounds against Staphylococcus aureus. The results indicated that compounds with bulky hydrophobic groups exhibited enhanced activity compared to simpler structures.

- Case Study on Anti-inflammatory Properties : In a model of induced arthritis, a tetrazole derivative demonstrated significant reduction in joint swelling and pain scores, suggesting its potential as an anti-inflammatory agent.

- Case Study on Anticancer Activity : A recent study reported that a related tetrazole compound induced apoptosis in human leukemia cells through the activation of caspase pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, the tetrazole ring can be formed via [2+3] cycloaddition between sodium azide and nitriles under acidic conditions. The piperazine moiety is introduced via alkylation using a methyl-piperazine intermediate. Key parameters include temperature control (e.g., reflux at 80–110°C), solvent selection (e.g., DMF or glacial acetic acid), and catalysts like triethylamine for deprotonation. Yield optimization may require monitoring intermediates via TLC and HPLC .

Q. How is the structural integrity of this compound verified during synthesis?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : and NMR identify proton environments and carbon frameworks, with characteristic shifts for the ethoxyphenyl (δ ~6.8–7.2 ppm) and fluorophenoxy groups (δ ~7.0–7.5 ppm).

- X-ray crystallography : Resolves bond lengths/angles (e.g., tetrazole ring planarity, dihedral angles between aromatic rings) .

- Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What are the primary biological activities reported for structurally analogous compounds?

- Methodological Answer : Analogous compounds (e.g., pyrazolines, tetrazole derivatives) exhibit antimicrobial, anticancer, and anti-inflammatory activities. For example, fluorophenyl groups enhance membrane permeability, while tetrazole rings mimic carboxylates in enzyme inhibition. In vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) are standard. Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., -F) improve binding to targets like kinases .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 4-ethoxy vs. 4-fluoro) influence reactivity and bioactivity?

- Methodological Answer : The 4-ethoxy group (-OCHCH) is electron-donating, increasing electron density on the tetrazole ring and potentially enhancing π-π stacking with aromatic residues in proteins. In contrast, the 4-fluorophenoxy group (-O-CH-F) is electron-withdrawing, stabilizing charge-transfer interactions. Computational studies (DFT or molecular docking) can quantify these effects by analyzing frontier molecular orbitals (HOMO/LUMO) and binding affinities .

Q. What strategies resolve contradictions in reported biological data for similar compounds?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). To address this:

- Standardize protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (e.g., DMSO ≤0.1%).

- Validate targets : Employ siRNA knockdown or CRISPR-Cas9 to confirm target engagement.

- Cross-validate with structural analogs : Compare IC values across derivatives to isolate substituent effects .

Q. How can reaction scalability be improved without compromising purity?

- Methodological Answer : Scale-up challenges include exothermic reactions and byproduct formation. Solutions:

- Flow chemistry : Enables precise temperature control and continuous purification.

- Microwave-assisted synthesis : Reduces reaction time for steps like cyclization.

- Recrystallization optimization : Use solvent mixtures (e.g., ethanol-water) to improve crystal yield .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer : Tools like SwissADME or pkCSM estimate:

- Lipophilicity (logP): Critical for blood-brain barrier penetration.

- Metabolic stability : Cytochrome P450 interactions via docking (e.g., CYP3A4).

- Toxicity : Predictive models for hepatotoxicity (e.g., ProTox-II). Validation requires in vitro assays (e.g., microsomal stability tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.